molecular formula C19H16N4O3S B11244702 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide

Cat. No.: B11244702
M. Wt: 380.4 g/mol
InChI Key: BZCODKMQMNRFHQ-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Triazole Ring: The triazole ring is often synthesized via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

    Attachment of the Sulfanyl Group:

    Final Coupling: The final step involves coupling the benzofuran-triazole intermediate with 2-hydroxyphenyl acetamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzofuran ring, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzofuran ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like thiols or amines, and electrophiles like alkyl halides, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated derivatives of the benzofuran or triazole rings.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C19H16N4O3S

Molecular Weight

380.4 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-hydroxyphenyl)acetamide

InChI

InChI=1S/C19H16N4O3S/c1-23-18(16-10-12-6-2-5-9-15(12)26-16)21-22-19(23)27-11-17(25)20-13-7-3-4-8-14(13)24/h2-10,24H,11H2,1H3,(H,20,25)

InChI Key

BZCODKMQMNRFHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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